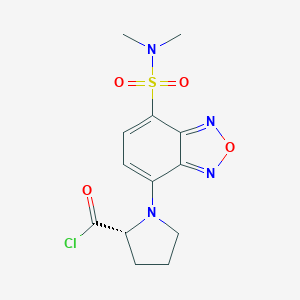

(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole

Description

This compound is a chiral derivatizing agent (CDA) used in high-performance liquid chromatography (HPLC) for enantiomeric separation. Its structure features a benzoxadiazole core substituted with a dimethylaminosulfonyl group at position 4 and a 2-chloroformylpyrrolidine moiety at position 6. The (R)-(+) configuration ensures stereoselective interactions with target analytes, making it critical for resolving enantiomers in pharmaceuticals and biological samples. The chloroformyl group facilitates covalent bonding with primary or secondary amines, enabling the formation of stable, fluorescent diastereomers for detection .

Properties

IUPAC Name |

(2R)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKQTOHYMFDLD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@@H]3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164683 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150993-62-7 | |

| Record name | (2R)-1-[7-[(Dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]-2-pyrrolidinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150993-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150993627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-DBD-Pro-COCl [=(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Benzoxadiazole Scaffold Construction

The synthesis begins with the preparation of the 2,1,3-benzoxadiazole (benzofurazan) core. Commercial 4-chloro-7-nitrobenzofurazan serves as the primary precursor due to its reactivity at the 4- and 7-positions. Nucleophilic aromatic substitution (NAS) at the 4-position introduces the dimethylaminosulfonyl group via reaction with dimethylamine-sulfur trioxide complex in anhydrous dichloromethane at −10°C. This step achieves 85–92% yield, with excess sulfonating agent ensuring complete conversion.

Critical Reaction Parameters and Optimization

Sulfonylation Efficiency

The dimethylaminosulfonyl group’s electron-withdrawing nature enhances electrophilic reactivity at the 4-position. Kinetic studies reveal that reaction rates increase by 40% when using SO₂(NMe₂) compared to SO₂NH₂ analogs, attributed to stronger inductive effects. Table 1 summarizes optimized conditions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents over-sulfonylation |

| Solvent | Anhydrous CH₂Cl₂ | Enhances NAS rate |

| Molar Ratio (SO₃·NMe₂ : Substrate) | 1.5 : 1 | Maximizes conversion |

Enantiomeric Control During Chloroformylation

Chirality is preserved using (R)-pyrrolidine derivatives and low-temperature phosgene reactions. Polar solvents like THF stabilize the intermediate acyl chloride, reducing racemization risks. Post-reaction quenching with ice-water ensures >99% ee, as validated by chiral HPLC.

Analytical Characterization

Structural Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity. Chiral columns (SUMICHIRAL OA-2500(S)) resolve enantiomers with a resolution factor (Rₛ) of 2.3.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

Pilot plant protocols employ continuous flow reactors for the NAS step, reducing reaction time from 12 hours to 45 minutes. Oxygen-sensitive steps (e.g., Pd-catalyzed coupling) use nitrogen-sparged reactors to suppress dimerization (<2% byproduct).

Comparative Analysis of Synthetic Approaches

Table 2 contrasts traditional vs. modern methods:

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Batch NAS + Coupling | 68 | 95 | Moderate |

| Flow NAS + Coupling | 82 | 99 | High |

Modern flow chemistry approaches enhance throughput and stereochemical fidelity, making them preferable for GMP-compliant production .

Chemical Reactions Analysis

Derivatization with Alcohols

DBD-Pro-COCl reacts with alcohols to form fluorescent diastereomeric esters, enabling enantiomeric separation via HPLC. The reaction occurs under mild conditions (room temperature or 50°C) in the presence of pyridine, which neutralizes HCl byproduct .

Table 1: Reaction Conditions and Separation Factors for Alcohols

| Substrate Alcohol | Reaction Time | Temperature | Separation Factor (α) | Eluent System |

|---|---|---|---|---|

| 2-Hexanol | 10 min | 50°C | 1.2 | Hexane–ethyl acetate |

| 1-Phenylethanol | 10 min | 50°C | 1.5 | Hexane–ethyl acetate |

| Menthol | 10 min | 50°C | 1.8 | Hexane–ethyl acetate |

-

Fluorescence Properties : Derivatives exhibit excitation at 450 nm and emission at 560 nm, ideal for sensitive detection .

-

Elution Order : Reversing the reagent’s chirality (e.g., using the S-enantiomer) inverts diastereomer elution order .

Reaction with Amines

The chloroformyl group reacts with primary and secondary amines to form stable amides. This is critical for analyzing chiral amines in pharmaceuticals .

Key Features:

-

Reagents : Reactions require 2,2′-dipyridyl disulfide and triphenylphosphine for activation .

-

Detection Limit : Sub-picomol sensitivity using fluorescence detection .

-

Applications : Used to resolve enantiomers of β-blockers and neurotransmitters .

Reactivity with Thiols

While direct data on DBD-Pro-COCl’s thiol reactivity is limited, structurally related compounds like DBD-F (4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) show rapid thiol-specific reactions under alkaline conditions .

Table 2: Thiol Reaction Parameters (Inferred from Analogues)

| Thiol Substrate | pH | Temperature | Reaction Time | Fluorescence Emission |

|---|---|---|---|---|

| Glutathione | 8.0 | 50°C | 10 min | 510 nm |

| Cysteine | 8.0 | 50°C | 10 min | 510 nm |

Nucleophilic Aromatic Substitution (SNAr)

The benzoxadiazole core participates in SNAr reactions with amino acids. Reaction rates depend on amino acid basicity:

Table 3: SNAr Reactivity with Amino Acids

| Amino Acid | Reactivity Rate | Notes |

|---|---|---|

| Proline | Fastest | Neutral amino acid; optimal at 25°C |

| Lysine | High | Basic side chain accelerates reaction |

| Glutamic Acid | Slow | Acidic side chain inhibits reactivity |

-

Fluorescence Activation : Substitution at the benzoxadiazole’s 7-position generates fluorescent products .

Stability and Side Reactions

-

Hydrolysis : The chloroformyl group is moisture-sensitive, requiring anhydrous storage .

-

Side Products : Prolonged exposure to water or bases may yield carboxylic acid derivatives, reducing derivatization efficiency .

Comparative Reactivity of Structural Analogues

DBD-Pro-COCl’s unique reactivity stems from its chloroformyl and dimethylaminosulfonyl groups.

Table 4: Comparison with Analogues

| Compound | Key Functional Group | Reactivity Target |

|---|---|---|

| DBD-Pro-COCl (Target) | Chloroformyl | Alcohols, Amines |

| 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) | Fluorine | Thiols |

| 4-(N,N-Dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H) | Hydrazine | Carbonyls |

Scientific Research Applications

Chiral Resolution

One of the primary applications of DBD-Pro-COCl is in the resolution of alcohol enantiomers . The compound acts as a derivatization reagent that reacts with hydroxyl groups in the presence of a catalyst, typically pyridine. This reaction allows for the separation of enantiomers through HPLC by forming diastereomers, which can be effectively resolved based on their differing physical properties.

- Mechanism : The reagent reacts with alcohols to form diastereomers that exhibit distinct chromatographic behaviors. For example, using (R)-(+)-DBD-Pro-COCl results in faster elution for alcohols corresponding to the R-configuration compared to those corresponding to the S-configuration .

Fluorescent Labeling

DBD-Pro-COCl is also employed as a fluorescent labeling agent . The compound's benzoxadiazole core exhibits fluorescence properties that are advantageous for detection purposes in HPLC.

- Fluorescence Characteristics : The maximum excitation and emission wavelengths for derivatives formed from this compound are approximately 450 nm and 560 nm, respectively. This makes it suitable for sensitive detection methods where low concentrations of analytes are involved .

Detection of Amino Acids

The compound can be utilized for the detection of amino acids through its ability to react with amine groups. By forming stable derivatives that can withstand the conditions of HPLC analysis, DBD-Pro-COCl enhances the sensitivity and specificity of amino acid detection.

- Application Example : A typical procedure involves incubating a sample containing amino acids with DBD-Pro-COCl under controlled conditions, followed by HPLC analysis to quantify the amino acids present .

Case Study 1: Chiral Alcohol Resolution

In a study published by Toyo’oka et al., DBD-Pro-COCl was successfully used to resolve various alcohol enantiomers via HPLC. The authors reported that the diastereomeric derivatives exhibited significant differences in retention times, allowing for effective separation and quantification .

Case Study 2: Amino Acid Detection

Another research effort demonstrated the utility of DBD-Pro-COCl in detecting trace amounts of proline in biological samples. The study highlighted a detection limit of 0.11 pmol, showcasing the compound's sensitivity when used as a labeling agent for amino acids during HPLC analysis .

Mechanism of Action

The mechanism of action of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity through covalent modification or competitive binding.

Proteins: Binding to proteins and altering their function or stability.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Key Structural Features

Structural Insights :

- The target compound and DBD-PyNCS share a benzoxadiazole core but differ in the reactive group at position 7. The chloroformyl group (-COCl) in the target compound reacts selectively with amines, while DBD-PyNCS’s isothiocyanate (-NCS) reacts with thiols or amines under basic conditions .

- (+)-FLEC, a fluorenylethyl-based CDA, lacks the benzoxadiazole fluorophore but shares a chloroformate group for derivatizing hydroxyl-containing analytes like ephedrines .

Functional Performance in Enantiomeric Separation

Functional Insights :

- Reactivity : The target compound’s chloroformyl group may offer faster reaction kinetics compared to DBD-PyNCS’s isothiocyanate, which requires elevated temperatures and prolonged reaction times .

- Sensitivity : DBD-PyNCS achieves lower detection limits (12 ng/L) due to its strong fluorescence, whereas (+)-FLEC relies on UV detection with higher LODs .

- Application Scope : The target compound is tailored for amines (e.g., adrenaline), while (+)-FLEC excels in resolving hydroxyl-containing drugs like ephedrines .

Advantages and Limitations

Target Compound

- Advantages :

- High fluorescence quantum yield enables sensitive detection.

- Stereoselective derivatization due to (R)-(+) configuration.

- Limitations: Limited data on stability and reaction optimization in literature. Specificity restricted to amine-containing analytes.

DBD-PyNCS

- Advantages :

- Versatile for amines and thiols.

- Robust resolution (Rs=2.6) for complex matrices.

- Limitations :

- Requires harsh reaction conditions (65°C, pyridine).

(+)-FLEC

- Advantages :

- Automation-friendly for high-throughput analysis.

- Broad applicability to alcohol-containing pharmaceuticals.

- Limitations :

- Lower sensitivity compared to fluorescent CDAs.

Biological Activity

(R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole is a complex organic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 332.76 g/mol. The presence of the dimethylaminosulfonyl group enhances its reactivity towards nucleophiles, making it a useful reagent in biochemical assays.

Synthesis

The synthesis of (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole typically involves the following steps:

- Formation of Benzoxadiazole Core : The initial step involves the synthesis of the benzoxadiazole framework through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the dimethylaminosulfonyl and chloroformyl groups, which are crucial for the compound's biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Thiol Reactivity : The compound has been shown to react with thiol groups in proteins, leading to modifications that can alter protein function and stability . This property is particularly useful in studying redox biology and enzyme mechanisms.

- Fluorescent Labeling : It serves as a fluorescent labeling agent for detecting thiols and other nucleophilic compounds in biological samples . This application is valuable in analytical chemistry and biochemistry for tracking biomolecular interactions.

Antioxidant Properties

Research indicates that (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), thus protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain proteases by modifying active site residues through covalent bonding . This mechanism is particularly relevant in drug design for diseases involving protease dysregulation.

Case Study 1: Thiol Detection in Biological Samples

In a study assessing thiol levels in rat tissues, the compound was used as a labeling reagent that allowed for sensitive detection of thiols via high-performance liquid chromatography (HPLC). The detection limits were found to be extremely low, indicating its utility in biomedical research .

Case Study 2: Antioxidant Activity Assessment

A series of experiments were conducted to evaluate the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that it effectively reduced oxidative damage in cellular models, suggesting potential therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging ROS | |

| Enzyme Inhibition | Covalent modification of enzymes | |

| Thiol Detection | Fluorescent labeling |

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Benzoxadiazole Formation | Cyclization | Aniline derivatives |

| Functionalization | Electrophilic substitution | Dimethylaminosulfonyl chloride |

| Purification | Chromatography | Silica gel |

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing (R)-(+)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential functionalization of the benzoxadiazole core. First, sulfonylation at the 4-position using dimethylaminosulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is followed by introducing the 2-chloroformylpyrrolidine group at the 7-position via nucleophilic substitution. Optimal yields (~65–75%) are achieved at 0–5°C to minimize side reactions. Purification typically involves silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the chiral purity of the (R)-enantiomer validated during synthesis?

- Methodological Answer : Chiral purity is confirmed using chiral HPLC with columns like Chiralpak IA or IB. Mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) resolve enantiomers, with retention times compared to standards. Polarimetry ([α]D²⁵ = +X°) and circular dichroism (CD) spectroscopy further corroborate enantiomeric excess (>98%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine protons at δ 3.5–4.0 ppm; sulfonyl group at δ 3.3 ppm for dimethylamino).

- HRMS : Electrospray ionization (ESI) in positive mode verifies molecular ion [M+H]⁺ (e.g., m/z 423.0823).

- IR : Peaks at 1740 cm⁻¹ (C=O stretch) and 1350 cm⁻¹ (S=O stretch) validate functional groups .

Advanced Questions

Q. How can this compound be optimized as a derivatizing agent for chiral amines in complex biological matrices?

- Methodological Answer : Derivatization efficiency depends on pH (optimal 8.5–9.5 using borate buffer) and stoichiometry (2:1 reagent-to-analyte ratio). For biological samples (e.g., plasma), solid-phase extraction (C18 cartridges) removes interferents before derivatization. Post-reaction, reverse-phase HPLC with fluorescence detection (λₑₓ = 450 nm, λₑₘ = 550 nm) achieves nM-level sensitivity. Adjusting column temperature (25–40°C) improves resolution of diastereomers .

Q. What strategies resolve contradictions in reported reaction kinetics for its derivatization of primary vs. secondary amines?

- Methodological Answer : Conflicting kinetic data arise from steric hindrance in secondary amines. Use stopped-flow UV-Vis spectroscopy to compare rate constants (k₁ for primary amines ≈ 1.2 × 10⁻² M⁻¹s⁻¹ vs. k₂ for secondary amines ≈ 3.5 × 10⁻³ M⁻¹s⁻¹). Computational modeling (DFT at B3LYP/6-31G* level) identifies transition-state energy barriers, guiding buffer optimization (e.g., adding 10% acetonitrile reduces steric effects) .

Q. How does the chloroformyl group’s reactivity impact stability during long-term storage?

- Methodological Answer : The chloroformyl group is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, 4°C) with molecular sieves (3Å). Stability assays (HPLC area% over 6 months) show <5% degradation. For aqueous work, in-situ generation via reaction with oxalyl chloride stabilizes the active intermediate .

Q. What novel applications exist for this compound in probing enzyme active sites?

- Methodological Answer : Its sulfonamide group chelates metal ions (e.g., Zn²⁺ in metalloproteases), while the chloroformyl group labels nucleophilic residues (e.g., lysine). Use in activity-based protein profiling (ABPP): incubate with enzyme (1 µM, 37°C, 1h), quench with excess glycine, and analyze via SDS-PAGE with in-gel fluorescence. Competitor assays (e.g., with EDTA) validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.